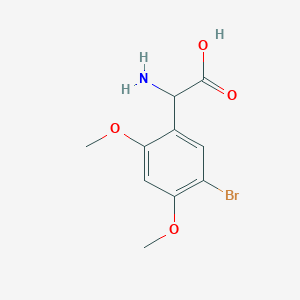

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The first paper discusses the synthesis of a novel family of unnatural amino acids under biomimetic conditions, which involves the reaction of various amino acids with α,β-acetylenic γ-hydroxyacid nitriles to yield amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group. Although the specific compound Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of the synthesized amino acids in the first paper is characterized as zwitterions with a protonated imino group in the iminodihydrofuran moiety, as determined by single-crystal X-ray analysis. This information is relevant as it provides an example of how the molecular structure of amino acid derivatives can be determined and what features might be present in similar compounds .

Chemical Reactions Analysis

The second paper does not directly discuss the chemical reactions of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid but does provide information on the hydrogen bonding in the structures of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. This compound, while not the same, shares the bromophenyl moiety, which could suggest that Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid might also form specific hydrogen bonding interactions due to the presence of the bromine atom and the potential for interaction with other functional groups .

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid. However, the studies do highlight the importance of hydrogen bonding in the crystal structures of related compounds, which can influence the melting points, solubility, and overall stability of the compounds. The presence of bromine and methoxy groups in the compound of interest would likely affect its polarity, reactivity, and interaction with solvents, which are important physical and chemical properties .

Applications De Recherche Scientifique

Metabolism Studies :

- A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). This indicates the compound's role in metabolic pathways in mammalian systems.

Antimalarial Drug Synthesis :

- The synthesis of antimalarial agent 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine (RC-12) was explored, highlighting the chemical transformations and properties of derivatives like 5-bromo-2,4-dimethoxyphenylacetic acid (Werbel, Elslager, Hutt, & Vandenbelt, 1967).

Synthesis of Psychoactive Substances :

- Research on the synthesis and identification of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a psychoactive substance, involved studying compounds closely related to 5-bromo-2,4-dimethoxyphenylacetic acid (Power et al., 2015).

Herbicide Efficacy :

- Studies on herbicides demonstrated the effectiveness of compounds like 5-bromo-3-sec-butyl-6-methyluracil (bromacil) against certain plant species. This research contributes to the understanding of how bromo-dimethoxyphenylacetic acid derivatives can be used in agricultural chemistry (Bovey, Morton, & Baur, 1969).

Microbial Enantioselective Ester Hydrolysis :

- Research on the microbial enantioselective ester hydrolysis of compounds, including derivatives of 4,1-benzoxazepine-3-acetic acid, shows the potential of these compounds in developing inhibitors for enzymes like squalene synthase, which is significant in pharmaceutical research (Tarui et al., 2002).

Antioxidant Properties :

- A study on the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles aimed to investigate their antioxidant activities. This research is indicative of the potential biological activities of related compounds like 5-bromo-2,4-dimethoxyphenylacetic acid (Dovbnya et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-2-(5-bromo-2,4-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-15-7-4-8(16-2)6(11)3-5(7)9(12)10(13)14/h3-4,9H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNHXLJZXMYIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397677 |

Source

|

| Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

CAS RN |

500718-16-1 |

Source

|

| Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)